molecular formula C22H19N5O2S B2715866 N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251600-07-3

N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2715866
CAS RN: 1251600-07-3
M. Wt: 417.49
InChI Key: HAHIDJDSACUPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide and similar compounds have shown potential in computational and pharmacological research. Studies have assessed these compounds for their interactions with various targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They have been evaluated for their potential in toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antimicrobial and Anti-inflammatory Activities

These compounds have been synthesized and tested for their antimicrobial and anti-inflammatory activities. For instance, derivatives have shown promising antibacterial activity against organisms like K. pneumoniae and antifungal activity against P. chrysogenum. Their anti-inflammatory potential has also been highlighted in specific derivatives (Sowmya et al., 2017).

Anti-Microbial Activities of Novel Derivatives

Novel thiazole derivatives incorporating pyrazole moiety have been synthesized and screened for anti-bacterial and anti-fungal activities. These compounds, including certain acetamide derivatives, have exhibited significant anti-microbial properties against a range of bacterial and fungal strains (Saravanan et al., 2010).

Synthesis of Radioactive Tracers for Medical Imaging

These compounds have been utilized in the synthesis of carbon-11-labeled derivatives for potential use in Positron Emission Tomography (PET) imaging. This application is crucial for imaging specific enzymes or receptors in medical diagnostics (Gao et al., 2016).

Antinociceptive Activity

Research into the antinociceptive (pain-blocking) effects of compounds, including N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide derivatives, has shown promising results. These compounds have been found to be more potent than aspirin in certain tests, indicating their potential in pain management (Doğruer et al., 2000).

Cytotoxic Activity for Cancer Research

Several derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines, indicating their potential application in cancer research and therapy (Ding et al., 2012).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-18-9-7-17(8-10-18)24-21(28)14-30-22-12-11-20(25-26-22)27-13-19(23-15-27)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHIDJDSACUPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

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